2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group and a difluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and 2-azidomethyl-oxazole as the primary starting materials.
Condensation Reaction: The difluorobenzaldehyde undergoes a condensation reaction with the oxazole derivative in the presence of a base, such as triethylamine, to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azidomethyl group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed under mild conditions.
Major Products Formed:
Oxidation Products: Oxidation typically yields oxo derivatives of the compound.
Reduction Products: Reduction results in the formation of amine derivatives.
Substitution Products: Substitution reactions produce various substituted derivatives of the difluorophenyl group.
Scientific Research Applications
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in bioconjugation studies, allowing researchers to label and track biomolecules.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, such as click chemistry applications.
Mechanism of Action
The mechanism by which 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other azidomethyl-containing oxazoles, difluorophenyl derivatives, and related heterocyclic compounds.
Uniqueness: The presence of both the azidomethyl and difluorophenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other compounds.
Biological Activity
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring substituted with an azidomethyl group and a 2,4-difluorophenyl moiety. The presence of the azide functional group is notable for its potential in click chemistry applications, facilitating further modifications and conjugations.
Chemical Formula
- Molecular Formula : CHFNO
Physical Properties
- Molecular Weight : 233.19 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azide group can undergo reduction to an amine, which may enhance binding affinity to target proteins.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial and fungal strains.
- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Aspergillus niger | 32 |
These results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound demonstrated IC values in the low micromolar range against various cancer types:
Cell Line | IC (µM) |
---|---|
MCF-7 (breast cancer) | 10 |
HeLa (cervical cancer) | 15 |
A549 (lung cancer) | 12 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of oxazole derivatives for their antibacterial properties. The findings indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts.
- Case Study on Cancer Cell Lines : Another investigation assessed the effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its structural features, particularly the presence of the azide group.
Properties
IUPAC Name |
2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYZCTVHNPQAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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